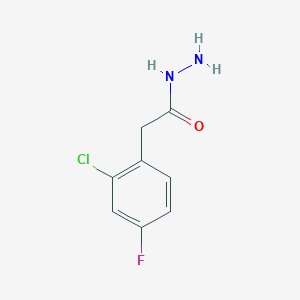

2-(2-Chloro-4-fluorophenyl)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-4-fluorophenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFN2O/c9-7-4-6(10)2-1-5(7)3-8(13)12-11/h1-2,4H,3,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRASZCCYLWKZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650408 | |

| Record name | 2-(2-Chloro-4-fluorophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887267-55-2 | |

| Record name | 2-Chloro-4-fluorobenzeneacetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887267-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloro-4-fluorophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Acetohydrazide Scaffold in Drug Discovery

The acetohydrazide scaffold, characterized by the -C(O)NHNH₂ functional group, is a cornerstone in the synthesis of a wide array of heterocyclic compounds. Its utility stems from the reactive nature of the hydrazide group, which readily participates in various chemical transformations, allowing for the construction of diverse molecular architectures. wisdomlib.org This versatility has made it a valuable synthon for medicinal chemists aiming to develop new therapeutic agents.

Hydrazide-hydrazone derivatives, which are readily synthesized from acetohydrazides, are particularly prominent in medicinal chemistry. These compounds are known to possess a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. acs.orgwisdomlib.org The remedial possibilities of acid hydrazides gained significant momentum following the clinical success of isonicotinic acid hydrazide (Isoniazid), a key antitubercular drug. acs.org This has spurred extensive research into other heterocyclic hydrazides, leading to the discovery of compounds with a wide variety of biological activities such as antiglycation, antioxidant, and antitumor effects. acs.org

The ability of the acetohydrazide scaffold to act as a linker and a pharmacophore has been exploited in the development of enzyme inhibitors and other targeted therapies. chemrxiv.orgresearchgate.net Its capacity to form hydrogen bonds and participate in various binding interactions makes it a desirable feature in the design of molecules that can effectively interact with biological targets. chemrxiv.org

Overview of 2 2 Chloro 4 Fluorophenyl Acetohydrazide As a Research Target

General Synthesis of the Acetohydrazide Core

The synthesis of the this compound core is foundational for its subsequent chemical transformations. The primary methods involve nucleophilic substitution, emerging green chemistry techniques, and conversion from carboxamides.

Nucleophilic Substitution Reactions

The most conventional and widely adopted method for synthesizing arylacetohydrazides, including this compound, is through the nucleophilic substitution reaction of a corresponding ester with hydrazine hydrate. rsc.orggoogle.com This process, known as hydrazinolysis, is a cornerstone of hydrazide synthesis.

Table 1: General Conditions for Hydrazide Synthesis via Nucleophilic Substitution

| Step | Reactants | Catalyst/Solvent | Conditions | Product |

|---|---|---|---|---|

| Esterification | Arylacetic Acid, Alcohol (e.g., Methanol) | Acid (e.g., H₂SO₄) | Reflux | Arylacetic Acid Ester |

| Hydrazinolysis | Arylacetic Acid Ester, Hydrazine Hydrate | Alcohol (e.g., Ethanol) | Reflux | Arylacetohydrazide |

Green Chemistry Approaches to Hydrazide Derivatives

In response to the growing need for environmentally benign chemical processes, several green chemistry approaches for the synthesis of hydrazide derivatives have been developed. These methods aim to reduce reaction times, minimize the use of hazardous solvents, and improve energy efficiency. chemmethod.com

One notable technique is the use of microwave irradiation, which can significantly accelerate the reaction between carboxylic acids or their esters and hydrazine hydrate, often under solvent-free conditions. nih.govchemmethod.comresearchgate.net This method has been shown to be superior to conventional heating, resulting in higher yields, shorter reaction times (minutes instead of hours), and higher purity of the final products. chemmethod.comresearchgate.net For instance, the direct grinding of a carboxylic acid with hydrazine hydrate in a mortar and pestle is an efficient, solvent-free method that proceeds quickly to form a solid hydrazide product, which can then be purified by simple crystallization from ethanol. researchgate.net

Another green strategy involves the use of organocatalysts like L-proline for the synthesis of hydrazide derivatives. mdpi.com This approach offers mild reaction conditions, reusability of the catalyst, and easy workup procedures. mdpi.com Additionally, performing reactions in water instead of volatile organic solvents is a key aspect of green synthesis. chemmethod.com The use of solid acid catalysts, such as Hβ type molecular sieves, has also been reported for the direct, one-step synthesis of acetohydrazide from acetic acid and hydrazine hydrate, eliminating the need for a separate esterification step and allowing for catalyst recycling. google.com

Table 2: Comparison of Conventional vs. Green Synthesis of Hydrazides

| Method | Conditions | Solvents | Reaction Time | Key Advantages |

|---|---|---|---|---|

| Conventional | Reflux Heating | Organic (Ethanol, Methanol) | 6-9 hours | Well-established |

| Microwave | Microwave Irradiation | Solvent-free or Water | 60-200 seconds | Rapid, High Yield, Energy Efficient. researchgate.net |

| Grinding | Mechanical Grinding | Solvent-free | 3-5 minutes | Eco-friendly, Simple, Efficient. researchgate.net |

| Catalytic | Hβ Molecular Sieve | N/A (Direct) | 4-6 hours | One-step, Recyclable Catalyst. google.com |

Synthesis of Acyl Hydrazides from Carboxamides

While less common than the ester route, acyl hydrazides can also be synthesized from carboxamides. Generally, the direct reaction of amides with hydrazine hydrate is sluggish. google.com To overcome this, the amide must first be "activated" to enhance its reactivity.

A successful strategy involves the conversion of primary or secondary amides into activated intermediates such as N-Boc, N-nitroso, or N-tosyl amides. researchgate.netresearchgate.netmdpi.com These activated amides then undergo a transamidation reaction with hydrazine hydrate at room temperature to yield the desired acyl hydrazides in good yields (76–94%). researchgate.netresearchgate.net This metal-free approach is advantageous due to its mild reaction conditions and broad substrate scope. researchgate.net The activation step makes the amide nitrogen a better leaving group, facilitating the nucleophilic attack by hydrazine. These reactions can often be performed in an aqueous environment at room temperature, further contributing to their appeal. researcher.life Enzymatic methods have also been explored, where an amidase from Rhodococcus rhodochrous was found to catalyze the synthesis of hydrazides from the corresponding amides and hydrazine. nih.gov

Functionalization and Derivatization of the Acetohydrazide Moiety

The this compound molecule serves as a valuable intermediate for the synthesis of a wide array of biologically relevant compounds. Its terminal hydrazinyl group (-NHNH₂) is a reactive handle for derivatization, primarily through the formation of hydrazones and subsequent cyclization into various heterocyclic systems.

Formation of Hydrazone Derivatives

Hydrazones are a significant class of compounds synthesized via the condensation reaction of a hydrazide with an aldehyde or a ketone. minarjournal.comajpamc.com The reaction between this compound and a diverse range of aromatic or heteroaromatic aldehydes proceeds readily, typically by refluxing the reactants in a protic solvent like ethanol, often with a catalytic amount of acid. rsc.orgnih.gov

This reaction forms a Schiff base, specifically a hydrazone, characterized by the R₂C=N-NH-C(=O)R' linkage. The formation of the C=N double bond extends the conjugated system of the molecule. The resulting hydrazone derivatives are often crystalline solids that can be purified by recrystallization. rsc.org This straightforward and high-yielding reaction allows for the introduction of a wide variety of substituents, enabling the systematic modification of the molecule's steric and electronic properties. ajpamc.comresearchgate.net

Incorporation into Diverse Heterocyclic Systems (e.g., 1,3,4-Oxadiazole (B1194373), Quinoline (B57606), Quinazolinone, Coumarin)

The hydrazide and its hydrazone derivatives are key precursors for constructing more complex heterocyclic structures. The inherent reactivity of the hydrazide and hydrazone moieties allows them to participate in various cyclization reactions.

1,3,4-Oxadiazole: The 1,3,4-oxadiazole ring is a common target in medicinal chemistry. There are several established methods to synthesize this heterocycle from an acetohydrazide precursor. One common route involves the reaction of the hydrazide with carbon disulfide in a basic alcoholic solution, which, after acidification, yields a 1,3,4-oxadiazole-2-thiol (B52307) derivative. impactfactor.orgjchemrev.com Alternatively, oxidative cyclization of N'-arylidene acetohydrazides (hydrazones) using reagents like chloramine-T or hypervalent iodine compounds can directly produce 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.orgnih.gov Another approach is the dehydrative cyclization of 1,2-diacylhydrazines (formed by acylating the initial hydrazide) using agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. nih.gov

Quinoline: Quinolines are a privileged scaffold in drug discovery. nih.gov Acetohydrazides can be incorporated into quinoline structures through various synthetic strategies. Multicomponent reactions (MCRs) offer an efficient pathway to complex quinoline derivatives. rsc.org For example, a hydrazide can be used in a cyclocondensation reaction with other components to build the quinoline core. researchgate.net Hydrazine-catalyzed ring-closing carbonyl-olefin metathesis of N-allyl 2-aminobenzaldehydes is another modern strategy to form 1,2-dihydroquinolines, which can be subsequently oxidized to quinolines. nih.gov While direct use of this compound in these specific named reactions might require adaptation, its hydrazone derivatives can be powerful synthons. For instance, hydrazono-quinoline hybrids can be synthesized by reacting a quinoline aldehyde with a hydrazide like cyanoacetohydrazide. researchgate.net

Quinazolinone: Quinazolinone derivatives are another class of pharmacologically important heterocycles. openmedicinalchemistryjournal.com The synthesis of these structures can involve the this compound moiety. A common method involves reacting a hydrazinyl quinazoline (B50416) derivative with an appropriate electrophile. ekb.eg For example, a 2-hydrazinyl-quinazolin-4(3H)-one can be reacted with chloroacetyl chloride derivatives to furnish hydrazinyl acetamide (B32628) derivatives. nih.gov Alternatively, a 2-thioxoquinazolin-4-one can be converted to a 2-methylsulfanyl derivative, which is then reacted with hydrazine hydrate to form a 2-hydrazinyl intermediate, a key building block for further functionalization. researchgate.net

Coumarin (B35378): Coumarin-hydrazide and coumarin-hydrazone conjugates are of significant interest. ijrrjournal.com These hybrids are typically synthesized through a condensation reaction between an acetohydrazide and a coumarin derivative bearing a reactive functional group, such as an aldehyde. rsc.org For instance, a coumarin-based aldehyde can be condensed with this compound to yield a coumarin-hydrazone conjugate in a single step. rsc.org The synthesis of the coumarin aldehyde itself can be achieved through various named reactions like the Perkin or Knoevenagel reactions, starting from salicylaldehyde (B1680747) derivatives. ijrrjournal.com This modular approach allows for the combination of the distinct structural features of both the coumarin and the arylacetohydrazide moieties within a single molecule. binghamton.edunih.gov

Application as a Hydrazide-Anchored Dendron Scaffold for Chemoselective Ligation

A thorough search of peer-reviewed scientific databases and chemical literature reveals no specific studies describing the synthesis or application of a dendron scaffold built from or anchored by the specific compound This compound .

The concept of using a hydrazide functional group as an anchor point for building dendritic molecules intended for chemoselective ligation is an established strategy in bioconjugation and materials science. researchgate.netnih.govnih.gov In this approach, the hydrazide moiety serves as a highly selective "bioorthogonal" handle. It can react specifically with carbonyl groups (aldehydes and ketones) under mild, aqueous conditions to form a stable hydrazone linkage. researchgate.netnih.gov This reaction is chemoselective, meaning it does not interfere with most other functional groups found in biological molecules, making it ideal for targeted applications. nih.gov

Researchers have successfully designed and synthesized dendron scaffolds with a hydrazide at their focal point. researchgate.net These scaffolds can be decorated with multiple copies of other molecules, such as peptides or diagnostic agents, on their outer branches. The entire dendritic structure can then be attached to a target surface or molecule that has been modified to display an aldehyde or ketone group. researchgate.net This strategy allows for the high-density presentation of ligands or labels on a target. researchgate.net

However, the literature detailing these strategies does not employ this compound as the core building block. While it is chemically plausible that this compound could serve as a precursor for such a scaffold, no research has been published to demonstrate this specific application. Therefore, no detailed research findings or data tables for its use in this capacity can be provided.

Pharmacological and Biological Activities of 2 2 Chloro 4 Fluorophenyl Acetohydrazide Derivatives

Antimicrobial Activity

The hydrazide-hydrazone backbone (-CONH-N=CH-) is a key pharmacophore known to be responsible for a wide range of biological activities, including antimicrobial properties. nih.govmdpi.com Derivatives of 2-(2-chloro-4-fluorophenyl)acetohydrazide, which incorporate this feature, have been the subject of extensive research to evaluate their potential in combating bacterial and mycobacterial infections. wisdomlib.orgwisdomlib.org

Antibacterial Efficacy

The antibacterial potential of these derivatives has been systematically evaluated against both Gram-positive and Gram-negative bacteria. The presence of the 2-chloro-4-fluorophenyl group, combined with various substitutions on the hydrazone moiety, significantly influences the antibacterial spectrum and potency. wisdomlib.org

A series of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives has demonstrated notable activity against Gram-positive bacteria. wisdomlib.orgwisdomlib.org When tested using the agar (B569324) diffusion method, several compounds exhibited good zones of inhibition against Staphylococcus aureus and Staphylococcus pyogenes. wisdomlib.org For instance, compounds with specific substitutions on the benzylidene ring showed antibacterial activity comparable to the standard drug, Chloramphenicol. wisdomlib.orgwisdomlib.org The activity is often attributed to the azomethine group (-N=CH-) inherent in these hydrazone derivatives. mdpi.com

Research has shown that derivatives containing electron-withdrawing groups tend to exhibit enhanced antibacterial activity. nih.gov In studies involving similar hydrazone structures, compounds with bromo and hydroxyl substitutions also showed potent activity against strains like Bacillus subtilis. mdpi.com

Table 1: Antibacterial Activity of Selected this compound Derivatives Against Gram-Positive Bacteria Data interpretation from referenced studies. wisdomlib.orgwisdomlib.org

| Compound ID | Bacterial Strain | Activity Level (Compared to Standard) |

| Derivative 4a | Staphylococcus aureus | Good |

| Derivative 4c | Staphylococcus aureus | Good |

| Derivative 4d | Staphylococcus aureus | Good |

| Derivative 4j | Staphylococcus aureus | Good |

| Derivative 4k | Staphylococcus aureus | Good |

The same series of this compound derivatives was also tested against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. wisdomlib.org The results indicated that specific derivatives (4a, 4c, 4d, 4j, and 4k) possessed good antibacterial activity, with zones of inhibition ranging from 17-23 mm. wisdomlib.org This performance was comparable to the standard antibiotic, Chloramphenicol. wisdomlib.orgwisdomlib.org

In related research on other hydrazide derivatives, compounds have been specifically screened for activity against Salmonella typhi. ju.edu.sa For example, new 2-amino-1,3,4-oxadiazole derivatives, which can be synthesized from a hydrazide precursor, showed significant anti-Salmonella typhi activity. ju.edu.sa Furthermore, a copper (II) complex incorporating 4-fluorophenoxyacetic acid hydrazide demonstrated a synergistic effect when combined with antibiotics against Salmonella Typhimurium. nih.gov This suggests that the core hydrazide structure is a viable starting point for developing agents against pathogenic Gram-negative bacteria.

Table 2: Antibacterial Activity of Selected this compound Derivatives Against Gram-Negative Bacteria Data interpretation from referenced studies. wisdomlib.orgwisdomlib.org

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) |

| Derivative 4a | Escherichia coli | Moderate |

| Derivative 4c | Escherichia coli | Moderate |

| Derivative 4d | Escherichia coli | Moderate |

| Derivative 4j | Escherichia coli | Moderate |

| Derivative 4k | Escherichia coli | Moderate |

| Derivative 4a | Pseudomonas aeruginosa | 17-23 |

| Derivative 4c | Pseudomonas aeruginosa | 17-23 |

| Derivative 4d | Pseudomonas aeruginosa | 17-23 |

| Derivative 4j | Pseudomonas aeruginosa | 17-23 |

| Derivative 4k | Pseudomonas aeruginosa | 17-23 |

DNA gyrase is a well-established and attractive target for the development of new antibacterial agents. researchgate.netacs.org This enzyme controls the topological state of DNA and is essential for bacterial DNA replication. nih.gov Inhibitors can block the enzyme's ATPase activity or stabilize the enzyme-DNA complex, leading to double-strand breaks and cell death. acs.orgnih.gov

Hydrazone derivatives have been identified as potential DNA gyrase inhibitors. mdpi.com Computational analyses of certain hydrazone compounds have shown a significant affinity for the active site of DNA gyrase B, suggesting a mechanism for their antibacterial action. mdpi.com This inhibition of DNA gyrase represents a key pathway through which this compound derivatives may exert their bactericidal effects, offering an alternative to mechanisms of existing antibiotic classes and a potential strategy to combat fluoroquinolone-resistant bacteria. researchgate.net

Antitubercular Potential

Tuberculosis remains a major global health threat, exacerbated by the rise of drug-resistant strains of Mycobacterium tuberculosis. nih.gov This has fueled the search for new antitubercular agents with novel mechanisms of action, and hydrazide-based compounds have historically played a crucial role in tuberculosis treatment.

Derivatives containing a 3-chloro-4-fluorophenyl moiety have been synthesized and evaluated for their antimycobacterial activity. researchgate.net A study on dihalosubstituted thiocarbamide derivatives, which included the 3-chloro-4-fluorophenyl group, found that some compounds exhibited moderate to good activity against M. tuberculosis, with one derivative showing a minimum inhibitory concentration (MIC) of 12.5 µg/ml. researchgate.net

Other research on hydrazide derivatives has demonstrated significant efficacy against the virulent M. tuberculosis H37Rv strain and various drug-resistant strains. nih.govnih.gov For example, a series of 1,3,4-oxadiazole-hydrazone hybrids showed promising MIC values against the H37Rv strain and were also effective against pyrazinamide-resistant strains. nih.gov Similarly, substituted amino acid hydrazides have shown enhanced activity against isoniazid (B1672263) mono-resistant M. tuberculosis. mdpi.com These findings underscore the potential of the this compound scaffold as a foundation for developing new drugs to treat both drug-sensitive and drug-resistant tuberculosis. nih.govresearchgate.net

Table 3: Antitubercular Activity of Related Hydrazide and 3-Chloro-4-fluorophenyl Derivatives Data interpretation from referenced studies. researchgate.netnih.gov

| Compound Class | Target Strain | Activity (MIC) |

| 3-Chloro-4-fluorophenyl thiocarbamide (7e) | M. tuberculosis | 12.5 µg/ml |

| 1,3,4-Oxadiazole-hydrazone (1k, 1l) | M. tuberculosis H37Rv | 8 µg/mL |

| 1,3,4-Oxadiazole-hydrazone (1k, 1l) | Pyrazinamide-resistant M. tuberculosis | 4 µg/mL |

Antifungal Properties

Hydrazide-hydrazone derivatives synthesized from this compound have been evaluated for their antifungal potential against various pathogenic fungi. wisdomlib.orgwisdomlib.org Studies have tested these compounds against clinically relevant species such as Candida albicans and Aspergillus niger. wisdomlib.orgwisdomlib.org The antifungal activity is typically assessed using methods like the agar diffusion method, where the zone of inhibition is measured to determine the compound's efficacy. wisdomlib.org

While some synthesized series of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide have demonstrated promising antibacterial activity, their antifungal effects have been reported as weak to moderate in comparison to standard antifungal drugs like Nystatin. wisdomlib.orgwisdomlib.org For example, a study reported that while several derivatives were effective against bacterial strains, they showed limited activity against A. niger and C. albicans. wisdomlib.orgwisdomlib.org

However, the broader class of hydrazine (B178648) and hydrazone derivatives is known for significant antifungal properties. nih.govresearchgate.net Different structural modifications can enhance this activity. For instance, certain hydrazine-based compounds have shown fungicidal activity against C. albicans, including drug-resistant clinical isolates, and can inhibit biofilm formation. nih.govnih.gov The mechanism of action for some hydrazones has been suggested to involve the disruption of the fungal cell membrane. researchgate.net This indicates that while the specific derivatives of this compound may require further optimization, the core chemical structure holds potential for the development of new antifungal agents. nih.govresearchgate.net

Anticancer / Antiproliferative Activity

The this compound scaffold has also served as a foundation for the development of potent anticancer agents. By modifying this core structure, researchers have created derivatives that exhibit significant cytotoxic effects against a range of human cancer cell lines.

Efficacy against Human Cancer Cell Lines (e.g., MCF-7, HepG-2, HCT-116, Panc-1)

Derivatives of this compound, particularly those incorporated into larger heterocyclic systems, have shown promising antiproliferative activity against various human cancer cell lines. The efficacy is often measured by the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

These compounds have been tested against breast cancer (MCF-7), liver cancer (HepG-2), colon cancer (HCT-116), and pancreatic cancer (Panc-1) cell lines. rsc.orgmdpi.comekb.eg For example, certain coumarin-acetohydrazide derivatives displayed potent activity against MCF-7 and Panc-1 cells, with IC₅₀ values in the low micromolar range. rsc.org Similarly, other heterocyclic derivatives have demonstrated significant cytotoxicity against HepG-2 and HCT-116 cell lines. mdpi.comresearchgate.net The presence of specific substituents on the aromatic rings of these derivatives plays a crucial role in determining their cytotoxic potency and selectivity against different cancer cell types. mdpi.com

Antiproliferative Activity of this compound Derivatives

IC₅₀ values (in µM) of selected derivatives against various human cancer cell lines.

| Derivative Class | MCF-7 (Breast) | HepG-2 (Liver) | HCT-116 (Colon) | Panc-1 (Pancreatic) | Reference |

|---|---|---|---|---|---|

| Coumarin-acid hydrazides (e.g., 4f) | 0.73 | Not Reported | Not Reported | 0.84 | rsc.org |

| Coumarin-acid hydrazides (e.g., 4k) | 1.19 | Not Reported | Not Reported | 3.61 | rsc.org |

| Thiazolidine-2,4-dione hybrids (e.g., 46f) | 7.10 | 11.19 | 7.10 | Not Reported | mdpi.com |

| Quinazolinone-based diazenes (e.g., 72a) | 0.42 | 0.22 | Not Reported | Not Reported | mdpi.com |

Molecular Mechanisms of Action in Oncological Pathways

The anticancer effects of these derivatives are attributed to their ability to interfere with specific molecular pathways that are crucial for cancer cell growth, proliferation, and survival.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key protein in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. mdpi.comdovepress.com The VEGFR-2 signaling pathway, which includes the downstream protein kinase B (AKT), is often dysregulated in many types of cancer. rsc.org Inhibiting this axis is a major strategy in cancer therapy. dovepress.com

Novel derivatives incorporating the this compound moiety have been designed as potent VEGFR-2 inhibitors. rsc.orgresearchgate.net For instance, a series of coumarin-acetohydrazide derivatives showed promising inhibitory activity against VEGFR-2 kinase, with some compounds exhibiting IC₅₀ values in the sub-micromolar range. rsc.org The inhibition of VEGFR-2 subsequently suppresses the phosphorylation of AKT, leading to the disruption of downstream signaling cascades that promote cell survival. rsc.org This dual inhibition of the VEGFR-2/AKT axis can trigger apoptosis (programmed cell death) in cancer cells, highlighting the therapeutic potential of these compounds. rsc.orgresearchgate.net

VEGFR-2/AKT Inhibition by Acetohydrazide Derivatives

IC₅₀ values (in µM) for the inhibition of VEGFR-2 and AKT kinases.

| Compound | VEGFR-2 IC₅₀ (µM) | AKT-1 IC₅₀ (µM) | Reference |

|---|---|---|---|

| Coumarin-hydrazide 4f | 0.18 | 5.7 | rsc.org |

| Coumarin-hydrazide 4k | 0.12 | 8.1 | rsc.org |

| Thiazolidinone hybrid 46j | 0.081 | Not Reported | mdpi.com |

| Quinazolinone-based diazene (B1210634) 72a | 0.067 | Not Reported | mdpi.com |

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and is involved in inflammation and cell proliferation. nih.gov Its inhibition is a recognized strategy for cancer prevention and treatment. Selective COX-2 inhibitors are sought after to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform. nih.gov

Derivatives based on the this compound scaffold have been explored as potential COX-2 inhibitors. nih.govacs.org By incorporating this structure into frameworks known to favor COX-2 selectivity, such as pyrazole (B372694) or oxadiazole rings, researchers have developed compounds with significant inhibitory potential. nih.govacs.org Molecular docking studies have helped to elucidate the binding interactions of these compounds within the active site of the COX-2 enzyme. researchgate.net The presence of a sulfonamide or a similar pharmacophore on one of the aryl rings is often a key feature for potent and selective COX-2 inhibition. nih.gov For example, certain 2,5-diaryl-1,3,4-oxadiazole derivatives have been found to be potent and selective COX-2 inhibitors, with IC₅₀ values in the sub-micromolar range. nih.govacs.org

Inhibition of Epidermal Growth Factor Receptor (EGFR) and its Mutants

The Epidermal Growth Factor Receptor (EGFR) is a crucial target in oncology, as its dysregulation can lead to uncontrolled cell proliferation and tumor growth. nih.gov Several classes of small-molecule inhibitors have been developed to target the ATP-binding site of the EGFR tyrosine kinase. While direct studies on this compound derivatives as EGFR inhibitors are not extensively documented, the 2-chloro-4-fluorophenyl group is a key pharmacophore in related kinase inhibitors.

Furthermore, mutations in the EGFR gene, such as the T790M "gatekeeper" mutation, can confer resistance to first-generation EGFR inhibitors by increasing the kinase's affinity for ATP. nih.gov The development of next-generation inhibitors often involves structural modifications to overcome this resistance. The structural features of this compound could serve as a foundational element for synthesizing novel compounds aimed at both wild-type and mutant forms of EGFR. For instance, novel 2-thioxoimidazolidin-4-one derivatives have been developed as potent dual inhibitors of EGFR and VEGFR-2, demonstrating the adaptability of various chemical scaffolds in targeting these receptors. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

A primary goal of cancer therapy is to induce programmed cell death (apoptosis) and halt the proliferation of malignant cells by arresting the cell cycle. Derivatives based on various heterocyclic scaffolds have demonstrated significant capabilities in this area.

Studies on novel 2-thioxoimidazolidin-4-one derivatives revealed their potent apoptotic activity. nih.gov The most promising compounds from this series were found to trigger cell accumulation in the pre-G1 phase, a hallmark of apoptosis, and induce cell cycle arrest at the G2/M checkpoint in MCF-7 breast cancer cells. nih.gov The molecular mechanism behind this activity involves the upregulation of key pro-apoptotic proteins. These compounds significantly increased the levels of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while decreasing the level of the anti-apoptotic protein Bcl-2, thereby increasing the critical Bax/Bcl-2 ratio. nih.gov This shift ultimately leads to the activation of executioner caspases, such as caspase-7 and caspase-9, which dismantle the cell. nih.gov

Similarly, research on 2-Deoxyglucose (2DG), while a different class of molecule, provides insight into the pathways that can be targeted. 2DG was shown to induce a continuous expression of p53 and cause cell cycle arrest at the G0/G1 phase in colorectal cancer cells, leading to apoptosis through the mitochondrial pathway. nih.gov These findings highlight that inducing apoptosis and cell cycle arrest are key mechanisms of action for potential anticancer agents, a strategy that derivatives of this compound could be designed to exploit.

Table 1: Effects of Selected Compounds on Apoptotic Markers and Cell Cycle This table is representative of data found for apoptosis-inducing agents and illustrates the type of findings in this research area.

| Compound/Agent | Cell Line | Effect on Cell Cycle | Key Molecular Changes | Reference |

| Compound 6 (2-thioxoimidazolidin-4-one deriv.) | MCF-7 | Arrest at G2/M phase | Increased p53, Caspase-7, Caspase-9, Bax/Bcl-2 ratio | nih.gov |

| Compound 8a (2-thioxoimidazolidin-4-one deriv.) | MCF-7 | Arrest at G2/M phase | Increased p53, Caspase-7, Caspase-9, Bax/Bcl-2 ratio | nih.gov |

| 2-Deoxyglucose (2DG) | SW620 (Colorectal) | Arrest at G0/G1 phase | Increased p53 and p21 expression | nih.gov |

Evaluation in Preclinical Cancer Models

The efficacy of potential anticancer compounds is ultimately determined through their evaluation in preclinical cancer models, typically involving in vivo studies with animal models such as mouse xenografts. nih.gov These models allow researchers to assess a compound's ability to inhibit tumor growth in a living system. nih.gov

For example, a potent MDM2 inhibitor, compound 60 (AA-115/APG-115), which contains a 3-chloro-2-fluorophenyl group, was evaluated in an RS4;11 acute leukemia xenograft model. nih.gov This compound was shown to effectively inhibit tumor growth in a dose-dependent manner and even achieved partial tumor regression at specific doses. nih.gov In another study, a related compound was tested in an SJSA-1 osteosarcoma xenograft model, where it retarded tumor growth and produced significant tumor regression at a dose of 100 mg/kg. nih.gov These studies underscore the importance of the halogenated phenyl moiety for in vivo efficacy.

Pharmacokinetic/pharmacodynamic (PK/PD) models are often employed to understand the relationship between drug exposure and tumor response, helping to optimize dosing regimens for combination therapies and predict clinical outcomes. nih.gov Such models have been successfully used to simulate the synergistic effects of co-administered anticancer agents and to estimate clinically relevant doses. nih.gov The evaluation of novel this compound derivatives in similar preclinical xenograft and PK/PD models would be a critical step in their development as potential cancer therapeutics.

Anti-inflammatory and Analgesic Activity

Mechanisms of Anti-inflammatory Action (e.g., COX Inhibition)

Inflammation is a biological response mediated by various enzymes, with cyclooxygenase (COX) being a primary target for anti-inflammatory drugs. frontiersin.org The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced by inflammatory stimuli. frontiersin.orgnih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. nih.gov

Derivatives containing heterocyclic rings such as oxadiazole, pyrazole, and thiazole, which can be synthesized from hydrazide precursors, are known to be potent and selective COX-2 inhibitors. nih.govnih.govfrontiersin.org For instance, certain 1,5-diarylpyrrol-3-sulfur derivatives have shown potent COX-2 inhibitory activity with IC50 values in the nanomolar range. nih.gov Fluorine-containing organic compounds have also been specifically investigated for their enhanced biological activity. frontiersin.org A fluorine-modified rutaecarpine (B1680285) derivative demonstrated selective COX-2 inhibition and was effective as an anti-inflammatory agent in lung injury models. frontiersin.org

The anti-inflammatory potential of hydrazone derivatives has also been established. Salicylaldehyde (B1680747) benzoyl hydrazones and their metal complexes showed an expressive anti-inflammatory profile, with activity comparable or superior to indomethacin (B1671933) in a zymosan-induced peritonitis model. nih.gov Research on benzhydrylpiperazine-based compounds identified a dual COX-2/5-LOX inhibitor that significantly inhibited pro-inflammatory mediators like PGE2, IL-6, and TNF-α. rsc.org Given these precedents, derivatives of this compound are promising candidates for the development of novel anti-inflammatory agents, likely acting through the inhibition of COX and other inflammatory pathways.

Table 2: COX-2 Inhibitory Activity of Various Compound Classes This table presents representative data for different classes of COX-2 inhibitors to illustrate typical potency.

| Compound/Class | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference |

| PYZ16 (Diarylpyrazole deriv.) | 0.52 | 10.73 | nih.gov |

| Celecoxib (B62257) (Standard) | 0.78 | 9.51 | nih.gov |

| Compound 9d (Benzhydrylpiperazine deriv.) | 0.25 | Not specified | rsc.org |

| Thiazole Derivative 5d | Not specified | 112 | frontiersin.orgresearchgate.net |

| Thiazole Derivative 5e | Not specified | 124 | frontiersin.orgresearchgate.net |

Analgesic Effects in Preclinical Models

Analgesic activity is often closely linked with anti-inflammatory properties. The effectiveness of new compounds in reducing pain is evaluated using various preclinical animal models. ijbcp.com Common models include the acetic acid-induced writhing test, which assesses peripheral analgesic activity, and the hot plate test or the formalin test, which can measure both central and peripheral pain responses. nih.govijbcp.com

Research on salicylaldehyde chlorobenzoyl hydrazone derivatives demonstrated significant inhibition of the acetic acid-induced writhing response. nih.gov The formalin test, which has an early (neurogenic) phase and a late (inflammatory) phase, provides further insight into the mechanism of action. One hydrazone derivative was active in the second (inflammatory) phase, similar to indomethacin, indicating its ability to inhibit pain associated with inflammation. nih.gov Another study on 2-chlorothiophene (B1346680) showed it possessed significant peripheral analgesic activity, with a 20 mg/kg dose producing 52.63% pain inhibition in the late phase of the formalin test. ijbcp.com

More recently, modified 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were shown to be potent analgesic agents in vivo. frontiersin.org These findings suggest that the hydrazone functional group and associated heterocyclic systems, which can be derived from this compound, are pharmacologically relevant for achieving analgesia.

Antiviral Activity (e.g., against SARS-CoV-2)

The search for effective antiviral agents is a global health priority, particularly highlighted by the SARS-CoV-2 pandemic. nih.gov Medicinal chemists have explored various chemical scaffolds for their potential to inhibit viral replication and entry. The hydrazide/hydrazone moiety has emerged as a valuable functional group in this context.

Several studies have investigated the potential of hydrazone derivatives against SARS-CoV-2. For instance, a synthesized 2,4-dinitrophenylhydrazone of 5-chloroisatin (B99725) was found to selectively interfere with the binding of the SARS-CoV-2 spike receptor binding domain (RBD) to the human ACE2 receptor, with a 50% inhibitory concentration (IC50) of 0.26 μM. researchgate.net This compound was effective against the RBDs from multiple variants of concern, including beta, delta, lambda, and omicron. researchgate.net

In another study, novel benzothiazolyl-pyridine hybrids, synthesized using 2-cyano-N'-benzylidene acetohydrazide intermediates, were evaluated for antiviral activity. acs.org These compounds showed high inhibitory activity against both the H5N1 influenza virus and SARS-CoV-2. acs.org The mechanism for some of these compounds was linked to the inhibition of the CoV-3CL protease, a critical enzyme for viral replication. acs.org Additionally, other compound classes, such as cyclobutanone (B123998) derivatives, have demonstrated potent inhibition of SARS-CoV-2 in viral inhibition assays. mdpi.com The structural features of this compound make it a suitable starting point for creating novel hydrazone-containing derivatives with potential broad-spectrum antiviral activity.

Structure Activity Relationship Sar Studies of 2 2 Chloro 4 Fluorophenyl Acetohydrazide Derivatives

Impact of Halogen Substitution (Chloro and Fluoro Groups) on Bioactivity

The presence and position of halogen atoms on the phenyl ring of 2-(2-chloro-4-fluorophenyl)acetohydrazide are critical determinants of its biological activity. The chloro and fluoro substituents at the 2- and 4-positions, respectively, create a unique electronic and steric profile that significantly influences the molecule's interaction with biological targets.

The combination of a chloro group at the ortho position and a fluoro group at the para position has been shown to have a marked influence on the antibacterial activity of related heterocyclic systems, such as 4-thiazolidinones. researchgate.net In derivatives of 2,5-disubstituted-4-thiazolidinones, the presence of a 3-chloro-4-fluorophenyl imino group at position-2 resulted in promising antibacterial activity. researchgate.net This suggests that the specific halogenation pattern of the 2-(2-chloro-4-fluorophenyl) moiety is a key contributor to the bioactivity of its derivatives.

In a broader context, halogen substitution is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. Chlorine, for instance, is known to be a versatile substituent that can mimic electron-donating, electron-withdrawing, or quasi-electron-neutral groups depending on the molecular scaffold. chemrxiv.org This versatility allows it to modulate the lipophilicity, metabolic stability, and binding affinity of a molecule. chemrxiv.org The fluoro group, on the other hand, can alter the acidity of nearby functional groups and participate in hydrogen bonding, which can also enhance target interactions. science.gov

Studies on other classes of compounds, such as 5-aryl-1,4-benzodiazepines, have shown that chloro-substituents can enhance anti-inflammatory and anticancer activities. science.gov Similarly, in a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones, the presence of the 3-chloro-4-fluorophenyl group was integral to their antimicrobial properties. researchgate.net These findings from related structures underscore the importance of the specific halogenation pattern present in this compound for its biological effects.

Influence of Aromatic and Heterocyclic Moieties on Pharmacological Profile

The pharmacological profile of this compound derivatives is significantly modulated by the nature of the aromatic or heterocyclic moieties introduced into the structure, typically through the formation of a hydrazone linkage. The condensation of the terminal hydrazide group with various substituted aldehydes yields a diverse library of compounds with varying biological activities.

In a series of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives, the substituents on the terminal benzylidene ring were found to have a profound effect on their antimicrobial activity. wisdomlib.orgwisdomlib.org These compounds were synthesized by reacting this compound with different benzaldehydes. wisdomlib.org The resulting hydrazones were then screened for their antibacterial and antifungal properties. wisdomlib.orgwisdomlib.org

The antibacterial activity of these derivatives against both Gram-positive (e.g., Staphylococcus pyogenes, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria was found to be moderate to good. wisdomlib.org Notably, derivatives with specific substitutions on the terminal aromatic ring showed enhanced activity. For instance, compounds with electron-withdrawing groups such as nitro or additional halogens on the benzylidene moiety often exhibit significant antibacterial effects.

The following table summarizes the antibacterial activity of some (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives, highlighting the influence of the terminal aromatic substituent.

| Compound | Terminal Substituent (on benzylidene ring) | Antibacterial Activity (Zone of Inhibition in mm) |

|---|---|---|

| 4a | 4-Hydroxy | S. pyogenes: 15, S. aureus: 14, E. coli: 13, P. aeruginosa: 12 wisdomlib.org |

| 4c | 4-Chloro | S. pyogenes: 16, S. aureus: 15, E. coli: 14, P. aeruginosa: 13 wisdomlib.org |

| 4d | 2,4-Dichloro | S. pyogenes: 17, S. aureus: 16, E. coli: 15, P. aeruginosa: 14 wisdomlib.org |

| 4j | 4-Nitro | S. pyogenes: 18, S. aureus: 17, E. coli: 16, P. aeruginosa: 15 wisdomlib.org |

| 4k | 3,4,5-Trimethoxy | S. pyogenes: 14, S. aureus: 13, E. coli: 12, P. aeruginosa: 11 wisdomlib.orgwisdomlib.org |

| Chloramphenicol (Standard) | - | S. pyogenes: 25, S. aureus: 24, E. coli: 22, P. aeruginosa: 21 wisdomlib.org |

While these derivatives showed promising antibacterial activity, their antifungal activity against strains like Aspergillus niger and Candida albicans was generally found to be weak. wisdomlib.orgwisdomlib.org

The introduction of heterocyclic rings, such as oxadiazole or triazole, in place of the terminal aromatic ring is another strategy to modify the pharmacological profile. nih.gov These five-membered heterocycles can act as bioisosteres of amide or ester groups and can participate in various non-covalent interactions, potentially leading to enhanced bioactivity. mdpi.com For example, 1,3,4-oxadiazole (B1194373) derivatives are known to exhibit a wide range of biological activities, including anticonvulsant and anticancer effects. nih.gov

Effects of Linker and Terminal Substituents on Activity

The acetohydrazide moiety in this compound serves as a crucial linker, connecting the halogenated phenyl ring to various terminal groups. The structural integrity of this linker and the nature of the substituents at its terminus are pivotal for the biological activity of the derivatives.

The hydrazide-hydrazone linker (–(CO)–NH–N=CH–) formed by the condensation of the acetohydrazide with aldehydes is a common structural motif in many biologically active compounds. wisdomlib.org This linker is not merely a spacer but an active participant in target binding, often through hydrogen bonding via the amide and imine groups. The conformational flexibility of this linker also allows the molecule to adopt an optimal orientation within the target's binding site.

In a broader context of drug design, modifications to linker chains are a common strategy to fine-tune the pharmacological properties of a lead compound. The length, rigidity, and polarity of the linker can all be adjusted to optimize target engagement and pharmacokinetic properties. While specific studies on varying the acetohydrazide linker length in this particular series are not widely reported, the principles of linker design suggest that such modifications could have a substantial impact on activity.

Identification of Key Pharmacophoric Features for Target Binding

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov For the derivatives of this compound, a general pharmacophore model can be deduced from the structure-activity relationship data. The key pharmacophoric features essential for target binding appear to include:

A halogenated aromatic ring: The 2-chloro-4-fluorophenyl group is a fundamental component. The specific ortho-chloro and para-fluoro substitution pattern likely provides a unique combination of steric bulk and electronic properties that are crucial for anchoring the molecule to its biological target. This ring system can engage in hydrophobic and halogen-bonding interactions.

A hydrogen bond donor/acceptor system: The acetohydrazide linker (–CO–NH–N=) is a critical pharmacophoric element. The amide carbonyl oxygen can act as a hydrogen bond acceptor, while the NH group can act as a hydrogen bond donor. The imine nitrogen of the hydrazone can also serve as a hydrogen bond acceptor. These features allow for specific hydrogen bonding interactions with amino acid residues in the active site of a target protein or enzyme. nih.gov

A terminal aromatic or heterocyclic system: The presence of a second aromatic or heterocyclic ring at the terminus of the hydrazone linker is another key feature. This group can participate in various interactions, including hydrophobic, pi-pi stacking, and hydrogen bonding, depending on its substituents.

Specific substituent patterns on the terminal ring: As indicated by SAR studies, the electronic nature and position of substituents on the terminal ring are crucial for modulating activity. For example, in the case of antimicrobial derivatives, an electron-withdrawing group at the para-position of the terminal benzylidene ring appears to be a favorable feature for enhanced activity. wisdomlib.org

These pharmacophoric features collectively define the structural requirements for the biological activity of this compound derivatives. Understanding this pharmacophore model is instrumental in guiding the rational design of new analogues with improved potency and selectivity for specific biological targets.

Computational Studies and Molecular Modeling of 2 2 Chloro 4 Fluorophenyl Acetohydrazide and Analogues

Molecular Docking Simulations for Target Identification and Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in virtual screening and lead optimization. For 2-(2-chloro-4-fluorophenyl)acetohydrazide and its analogues, docking studies have been employed to explore their binding interactions with a variety of enzymes and receptors implicated in different diseases. These simulations help to elucidate the structural basis for their potential biological activities by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

The versatile acetohydrazide scaffold, particularly when substituted with halogenated phenyl rings, has been investigated against numerous biological targets.

Enoyl-Acyl Carrier Protein Reductase (InhA): InhA is a vital enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis and a key target for antitubercular drugs. nih.gov Docking studies on analogues containing the acetamide-triazole linkage have shown potent inhibitory potential. nih.govmdpi.com For instance, certain 1,2,3-triazole derivatives demonstrated excellent inhibition of the InhA enzyme, with IC50 values as low as 0.002 µM. nih.govmdpi.com Molecular docking of these compounds revealed that they fit well within the InhA binding pocket, interacting with key residues and the NADH cofactor. researchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. nih.govsemanticscholar.org Blocking this receptor is a validated strategy in anticancer therapy. nih.govrsc.org Hydrazone and phthalazine (B143731) derivatives have been docked into the VEGFR-2 active site. nih.govrsc.org Studies show that these molecules typically occupy the ATP-binding domain, forming hydrogen bonds with crucial amino acids like Glu885 and Asp1046, while the hydrophobic parts of the molecule interact with the allosteric back pocket. nih.govnih.gov The docking scores and binding modes often correlate well with their experimentally determined inhibitory activities. semanticscholar.orgnih.gov

AKT (Protein Kinase B): The PI3K/AKT/mTOR signaling pathway is frequently overactive in various cancers, making its components attractive drug targets. ekb.eg While direct docking studies on this compound are not prominent, related heterocyclic scaffolds like 1,2,4-triazoles have been identified as potential kinase inhibitors, with AKT being a predicted target. nih.gov Docking simulations help identify binding modes within the kinase domain, guiding the design of more specific inhibitors. ekb.eg

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for inflammation and pain. Selective COX-2 inhibitors are important anti-inflammatory drugs. nih.gov Hydrazone analogues, such as 4-fluorophenylhydrazones and those with a benzenesulfonamide (B165840) moiety, have shown significant COX-2 inhibitory potential in docking studies. nih.govresearchgate.net These compounds often insert into the selective pocket of the COX-2 active site, forming hydrogen bonds with key residues like His90, Arg513, and Ser353, mimicking the binding of known selective inhibitors like celecoxib (B62257). nih.gov

DNA Gyrase: This bacterial enzyme is a type II topoisomerase that is essential for DNA replication and a well-established target for antibiotics. acs.orgnih.gov Hydrazide-containing compounds, such as pyrazole-carbohydrazide and quinoline-carbohydrazide derivatives, have been evaluated as DNA gyrase inhibitors. acs.orgnih.gov Docking simulations show these molecules binding to the enzyme's active site, with some compounds exhibiting binding scores superior to known antibiotics like ciprofloxacin. acs.org These studies help to understand the structure-activity relationships needed to design new antibacterial agents. nih.gov

SARS-CoV-2 Mpro/RdRp: The main protease (Mpro) and RNA-dependent RNA polymerase (RdRp) are critical enzymes for the replication of the SARS-CoV-2 virus. nih.govnih.gov Computational screening has identified numerous small molecules, including acetamide (B32628) derivatives, as potential inhibitors. researchgate.net Docking studies have shown that these compounds can fit into the active sites of both Mpro and RdRp, interacting with catalytic residues and potentially blocking viral replication. nih.govresearchgate.net

| Analogue Type | Target Protein | Key Interacting Residues | Reported Docking Score / Finding | Reference |

|---|---|---|---|---|

| 1,2,3-Triazole Acetamide | InhA | Tyr158, NAD+ | IC50 value of 0.002 µM for the most active compound. | mdpi.com |

| Phthalazine Hydrazone | VEGFR-2 | Glu885, Asp1046, Cys919 | Potent inhibition with IC50 value of 0.148 µM. | nih.gov |

| Pyrazole (B372694) Sulfonamide | COX-2 | His90, Arg513, Ser353 | High docking score (−12.907) compared to celecoxib (−9.924). | nih.gov |

| Quinoline (B57606) Carbohydrazide | DNA Gyrase (S. aureus) | Not specified | Docking score of -7.73 kcal/mol, surpassing ciprofloxacin. | acs.org |

| Purine Acetamide Hybrid | SARS-CoV-2 Mpro & RdRp | Not specified | Showed promising IC50 values of 8.06 µM (Mpro) and 3.22 µM (RdRp). | researchgate.net |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For compounds like this compound, DFT calculations provide valuable data on molecular geometry, electronic properties, and chemical reactivity. nih.govnih.gov

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov DFT calculations for related structures, such as (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol, have shown that the HOMO and LUMO densities are often localized across the aromatic rings and linker regions, which are crucial for intermolecular interactions. nih.govnih.gov For an imidazopyridine derivative containing a 4-chlorophenyl and an acetamide group, the HOMO-LUMO gap was calculated to be around 4.5 eV, providing information on its stability. nih.govresearchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. This information is invaluable for understanding protein-ligand interactions, where electrostatic complementarity plays a significant role.

| Compound Type | Method/Basis Set | E-HOMO (a.u.) | E-LUMO (a.u.) | HOMO-LUMO Gap (a.u.) | Reference |

|---|---|---|---|---|---|

| (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol | B3LYP/6–311G(d,p) | -0.24019 | -0.10958 | 0.13061 | nih.govnih.gov |

| 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide | B3LYP/6-311G(d,p) | -0.218 eV | -0.053 eV | 4.49 eV* | nih.govresearchgate.net |

Note: Energy units may differ between studies (a.u. vs eV) and are presented as reported.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

Before a compound can become a drug, it must possess favorable pharmacokinetic properties. In silico ADMET prediction models are used to computationally estimate these properties early in the drug discovery process. For this compound and its analogues, these predictions help to filter out candidates that are likely to fail later due to poor absorption, undesirable distribution, rapid metabolism, or toxicity. rsc.orgnih.gov

Typical ADMET predictions include:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to assess oral bioavailability.

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are crucial for determining where the drug will go in the body.

Metabolism: Inhibition of Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) is commonly assessed, as inhibition can lead to adverse drug-drug interactions.

Excretion: This is often related to metabolism and renal clearance.

Toxicity: Predictions for mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition) are vital for safety assessment.

Studies on various hydrazide, acetamide, and related heterocyclic analogues have shown that these compounds can be designed to have drug-like properties, often exhibiting good intestinal absorption and bioavailability scores while having low predicted toxicity risks. rsc.orgnih.govnih.gov

| Analogue Type | Property | Predicted Outcome | Significance | Reference |

|---|---|---|---|---|

| Sulfonamide-pyrazole derivative | Human Intestinal Absorption | Good | High likelihood of oral bioavailability. | nih.gov |

| Phthalazine derivative | Blood-Brain Barrier (BBB) | Low Penetration | Reduced risk of central nervous system side effects. | rsc.org |

| Imidazopyridine acetamide | CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. | nih.gov |

| Sulfonamide-pyrazole derivative | Ames Mutagenicity | Non-Mutagen | Indicates a lower potential to be carcinogenic. | nih.gov |

| Phthalazine derivative | Drug-Likeness | Favorable | Adheres to rules like Lipinski's Rule of Five. | rsc.org |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Analysis

While molecular docking provides a static snapshot of a ligand in a protein's binding site, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing critical information on the stability of the protein-ligand complex and the conformational changes that may occur upon binding. nih.gov

For analogues of this compound, MD simulations have been used to validate docking poses and assess the stability of the interactions. semanticscholar.orgnih.gov By simulating the complex in a physiological-like environment (e.g., in water at body temperature), researchers can monitor parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone. A stable RMSD over the simulation time (e.g., 50-100 nanoseconds) suggests that the ligand remains securely bound in its predicted pose. semanticscholar.org These simulations can also confirm the persistence of key hydrogen bonds and hydrophobic interactions identified in docking, providing greater confidence in the proposed binding mode. nih.govresearchgate.net

Preclinical Pharmacological Evaluation and Toxicity Assessment

In Vitro Cytotoxicity Profiling against Normal Cell Lines

The evaluation of a compound's effect on normal, non-cancerous cells is fundamental to establishing a therapeutic window and predicting potential side effects in a clinical setting. For hydrazide derivatives, a class of compounds to which 2-(2-chloro-4-fluorophenyl)acetohydrazide belongs, the primary goal is to identify molecules with high potency against target cells (e.g., cancer cells) while exhibiting minimal toxicity to healthy cells.

While specific data on the cytotoxicity of this compound against normal cell lines is not extensively available in the public domain, studies on structurally related hydrazide and hydrazone derivatives provide valuable context. Research has shown that the cytotoxic profile of these compounds can be significantly influenced by their chemical structure, with the nature and position of substituents on the aromatic rings playing a crucial role.

For instance, in studies involving various substituted benzimidazole (B57391) phenylhydrazone derivatives, the cytotoxic activity was evaluated against different human cancer cell lines. While the primary focus is often on anti-cancer activity, these studies sometimes include assessments against normal cell lines to determine selectivity. For example, some novel 2-oxoindoline-based acetohydrazides have been evaluated for their cytotoxicity against human cancer cell lines such as colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23. nih.gov Similarly, cytotoxicity studies of other hydrazone derivatives have shown that cell viability can be over 80% in some cases, suggesting that these compounds could be considered safe for further development. nih.gov

The general approach involves incubating cultured normal human cell lines, such as human fibroblasts (e.g., MRC-5) or other non-cancerous cell lines, with varying concentrations of the test compound. The viability of the cells is then assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity. The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. A higher IC50 value for normal cells compared to cancer cells indicates greater selectivity and a more favorable safety profile. The structural diversity of hydrazone derivatives allows for the fine-tuning of their properties to develop compounds with targeted activities and reduced adverse effects. nih.gov

Table 1: Representative Cytotoxicity Data for Related Hydrazide Derivatives

| Compound Class | Normal Cell Line | Assay | Endpoint | Finding | Reference |

| 2-Oxoindoline-based acetohydrazides | Not Specified | Cytotoxicity Assay | IC50 | Some compounds showed notable cytotoxicity toward human cancer cell lines. | nih.gov |

| 2-(Benzamido) benzohydrazide (B10538) derivatives | Not Specified | Cytotoxicity Study | Cell Viability | Cell viability was greater than 80%. | nih.gov |

| Hydrazone derivatives | Not Specified | In vitro studies | Therapeutic Potential | Structural diversity allows for fine-tuning of pharmacodynamic properties. | nih.gov |

Note: This table is illustrative and based on findings for related classes of compounds, as specific data for this compound on normal cell lines is limited.

In Vivo Toxicity Studies (e.g., Zebrafish Embryo Acute Toxicity Test)

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for toxicity screening of chemical compounds due to its rapid development, optical transparency, and high genetic homology to humans. nih.gov The zebrafish embryo acute toxicity test is a particularly useful tool for assessing the potential adverse effects of a compound on a whole, living organism.

Key findings from these studies on PHZ, which may be relevant for predicting the effects of substituted phenylhydrazines like the one , include:

Mortality and Survival: A dose-dependent decrease in survival rates was observed, with a calculated LC50 (the concentration causing death in 50% of the test subjects) of 0.7 µg/mL for both embryos and larvae. researchgate.net

Hatching Rate: A significant delay in the hatching of embryos was noted in the presence of PHZ compared to control groups. nih.gov

Morphological Abnormalities: Exposure to PHZ resulted in a range of developmental defects, including body curvature, tail bend, underdeveloped head, enlarged yolk sac, and pericardial edema (fluid accumulation around the heart). nih.govresearchgate.net

Cardiotoxicity: A significant decrease in heart rate was observed in larvae treated with PHZ. nih.gov

Apoptosis: Increased levels of programmed cell death (apoptosis) were detected, particularly in the caudal fin region of the larvae. nih.gov

These findings highlight that halogenated and other substituted phenylhydrazines could potentially exert a range of toxic effects during embryonic development. The zebrafish model, therefore, represents a valuable platform for the initial in vivo toxicity assessment of this compound and its analogues.

Table 2: Summary of Toxic Effects of Phenylhydrazine (B124118) Hydrochloride (PHZ) in Zebrafish

| Endpoint | Observation | Concentration | Time Point | Reference |

| LC50 | 0.7 µg/mL | 0.7 µg/mL | 72 hpf (embryo) | researchgate.net |

| Hatching | Delayed hatching rate | 0.7 µg/mL and above | 72-96 hpf | nih.gov |

| Morphology | Body curvature, tail bend, underdeveloped head | Increasing concentrations | 72 hpf | nih.gov |

| Heart Rate | 20% decrease | 0.5 µg/mL | 96 hpf (larvae) | nih.gov |

| Apoptosis | High apoptotic cells in caudal fin | 0.7 µg/mL | Day 3 (larvae) | nih.gov |

hpf: hours post-fertilization

Pharmacokinetic Profiling of Promising Analogues

Pharmacokinetics, the study of how the body absorbs, distributes, metabolizes, and excretes a drug (ADME), is a cornerstone of drug development. The structural diversity of hydrazide and hydrazone derivatives provides an opportunity to modify their pharmacokinetic properties to enhance their therapeutic potential. nih.gov

While specific in vivo pharmacokinetic data for analogues of this compound are not widely published, general principles and in silico (computer-based) modeling approaches for this class of compounds can be discussed. The goal of pharmacokinetic profiling is to identify analogues with favorable properties such as:

Good Oral Bioavailability: The ability of the drug to be absorbed into the bloodstream after oral administration.

Appropriate Distribution: The drug should reach the target tissues in sufficient concentrations to exert its therapeutic effect, while minimizing accumulation in non-target tissues to reduce potential toxicity.

Metabolic Stability: The compound should not be metabolized too quickly, allowing for a sustained therapeutic effect. Conversely, it should be metabolized and cleared from the body at a rate that prevents toxic accumulation.

Low Potential for Drug-Drug Interactions: The compound should not significantly inhibit or induce major drug-metabolizing enzymes (e.g., cytochrome P450 enzymes), which could alter the effects of other co-administered drugs.

The fine-tuning of the chemical structure of hydrazide derivatives, for example by introducing or modifying substituent groups, can significantly impact these pharmacokinetic parameters. For instance, the addition of certain halogen or dimethylamino groups to some hydrazone derivatives has been shown to enhance their anti-inflammatory activity, which may be linked to improved pharmacokinetic properties. nih.gov

In modern drug discovery, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are often used in the early stages to screen libraries of compounds and prioritize those with the most promising pharmacokinetic profiles for further experimental investigation. These computational models can predict parameters such as intestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes.

Table 3: Key Pharmacokinetic Parameters for Evaluation

| Parameter | Description | Importance |

| Absorption | The process by which a drug enters the bloodstream. | Determines how much of the drug is available to have an effect. |

| Distribution | The reversible transfer of a drug from one location to another within the body. | Affects the concentration of the drug at the site of action and potential sites of toxicity. |

| Metabolism | The chemical conversion of drugs into other compounds (metabolites). | Can inactivate a drug, produce active metabolites, or facilitate excretion. |

| Excretion | The removal of the drug and its metabolites from the body. | Prevents accumulation and potential toxicity. |

Future Perspectives and Research Directions for 2 2 Chloro 4 Fluorophenyl Acetohydrazide

Development of Novel Lead Compounds for Targeted Therapies

A primary direction for future research lies in the continued synthesis and exploration of novel derivatives of 2-(2-chloro-4-fluorophenyl)acetohydrazide to identify new lead compounds. The acetohydrazide moiety serves as a crucial building block, readily reacting with various aldehydes and ketones to form hydrazone derivatives. wisdomlib.orgwisdomlib.org This synthetic accessibility allows for the creation of large libraries of compounds with diverse substitutions.

Studies have successfully synthesized series of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives. wisdomlib.org These efforts have shown that strategic modifications to the benzylidene portion of the molecule can significantly influence biological activity. For instance, certain substitutions on the aromatic ring have led to compounds with moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. wisdomlib.orgwisdomlib.org The investigation of different substituent patterns is crucial; for example, derivatives containing trifluoromethyl groups have shown notable activity against pathogenic Staphylococcus aureus clinical isolates. nih.gov

Future work should focus on expanding the diversity of the reacting partners beyond simple benzaldehydes to include more complex heterocyclic and aliphatic aldehydes and ketones. This could unlock interactions with a broader range of biological targets. The development of these new chemical entities is the first step in identifying potent and selective lead compounds for various targeted therapies, particularly in the realm of infectious diseases. wisdomlib.orgnih.gov

| Derivative Class | General Structure | Reported Biological Activity | Source(s) |

| Hydrazide-Hydrazones | (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide | Antibacterial | wisdomlib.orgwisdomlib.org |

| Fluorobenzoyl-thiosemicarbazides | 1-fluorobenzoyl-4-aryl/(alkyl)thiosemicarbazides | Antibacterial (Gram-positive) | nih.gov |

| 2-Mercaptobenzoxazole (B50546) Hybrids | 2-mercaptobenzoxazole derivatives conjugated via a hydrazone linker | Anticancer | nih.gov |

| Pyrrolidine-2,5-dione Derivatives | 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives | Anticonvulsant, Analgesic | mdpi.com |

Hybridization Strategies for Enhanced Bioactivity and Multitargeting

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, represents a powerful approach to enhance bioactivity, overcome drug resistance, or achieve multitargeting effects. The this compound scaffold is an excellent candidate for such strategies. By conjugating this core with other biologically active moieties, researchers can create hybrid molecules with potentially synergistic or novel mechanisms of action.

One explored avenue is the creation of hybrids with other heterocyclic systems known for their pharmacological properties. For example, research into novel hybrid derivatives of 2-mercaptobenzoxazole conjugated by a hydrazone linker has been initiated to develop effective antitumor agents. nih.gov Similarly, combining the core structure with a thiazolidinone moiety, another pharmacophore known for a wide range of biological activities including anticancer effects, has been proposed as an effective approach. nih.gov The resulting Ciminalum–thiazolidinone hybrids have shown significant cytotoxic effects on tumor cells. nih.gov

Future research should systematically explore hybridization with a wider array of pharmacophores. Potential partners could include:

Triazole rings: Known to be present in many anticonvulsant agents. zsmu.edu.uaunifi.it

Benzimidazole (B57391) moieties: To create agents with enhanced antifungal or anticancer potential. mdpi.com

Coumarin (B35378) scaffolds: To develop novel antimicrobial agents. nih.gov

This approach could lead to the development of single-molecule therapies capable of modulating multiple targets, which is particularly relevant for complex diseases like cancer, neurodegenerative disorders, and certain infectious diseases. nih.gov

Exploration of New Therapeutic Targets and Disease Applications

While initial studies have focused on the antimicrobial properties of this compound derivatives, the structural framework holds potential for a much broader range of therapeutic applications. wisdomlib.orgwisdomlib.org Future research should be directed toward screening these compounds against a wider variety of biological targets and disease models.

Anticonvulsant Activity: A particularly promising area is the development of anticonvulsant agents. Derivatives of related hydrazides and other structurally similar compounds have demonstrated significant potential in preclinical models of epilepsy. mdpi.com For instance, a series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated in maximal electroshock (MES) and 6 Hz seizure tests, with some compounds showing more beneficial efficacy than the reference drug valproic acid. mdpi.com The probable mechanism for the most active compounds appears to involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com Further exploration of 1,2,4-triazole (B32235) derivatives, which can be synthesized from the hydrazide precursor, is also warranted, as this class of compounds is well-recognized for its anticonvulsant properties. zsmu.edu.uaunifi.it

Anticancer Activity: The development of novel anticancer agents is another critical research avenue. The core structure can be incorporated into molecules designed to inhibit cancer cell proliferation. Studies on related hydrazone derivatives have shown antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7). nih.govnih.gov The strategy of creating hybrid molecules, such as Ciminalum–thiazolidinone hybrids, has yielded compounds with significant cytotoxicity against colon, melanoma, and gastric cancer cell lines. nih.gov Future work could focus on targeting specific cancer-related enzymes like kinases or inducing apoptosis in cancer cells. nih.govnih.gov

Antifungal and Other Applications: Beyond antibacterial action, there is a clear potential for developing potent antifungal agents. mdpi.com Some hydrazide-hydrazone derivatives have shown inhibitory activity against pathogenic fungi like Candida albicans. wisdomlib.orgmdpi.com Additionally, research into dantrolene-like hydrazone analogues has suggested a role as multitarget agents for neurodegenerative diseases by inhibiting enzymes like monoamine oxidase B (MAO-B). nih.gov

Systematic screening of a diverse library of this compound derivatives against these and other targets (e.g., viral enzymes, inflammatory mediators) could uncover entirely new therapeutic uses for this versatile chemical scaffold.

Optimization for Improved Selectivity, Efficacy, and Safety Profile

Once a lead compound with a desired biological activity is identified, the subsequent research focus must shift to optimization. This involves fine-tuning the molecular structure to enhance its efficacy, improve its selectivity for the intended biological target, and ensure a favorable safety profile. Structure-activity relationship (SAR) studies are fundamental to this process.